![molecular formula C6H8N4O B13196524 {5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine](/img/structure/B13196524.png)
{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine is a heterocyclic compound with a molecular formula of C6H8N4O and a molecular weight of 152.15 g/mol . This compound is part of the fused pyrimidine family, which has garnered significant interest due to its diverse biological potential . The structure of this compound includes a furo[3,4-d]pyrimidine core fused with a hydrazine moiety, making it a valuable scaffold in medicinal chemistry .
Méthodes De Préparation
The synthesis of {5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of {5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that control cell growth, differentiation, and metabolism . This inhibition is particularly significant in cancer treatment, where uncontrolled cell proliferation is a hallmark .
Comparaison Avec Des Composés Similaires
{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine is compared with other fused pyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, and quinazoline . These compounds share similar biological activities but differ in their specific molecular interactions and efficacy. For example, pyrazolo[3,4-d]pyrimidine is another potent protein kinase inhibitor but may have different selectivity and potency profiles .
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
These compounds are structurally related and often studied for their potential in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C6H8N4O |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
5,7-dihydrofuro[3,4-d]pyrimidin-2-ylhydrazine |
InChI |
InChI=1S/C6H8N4O/c7-10-6-8-1-4-2-11-3-5(4)9-6/h1H,2-3,7H2,(H,8,9,10) |
Clé InChI |
GDTAFXWMMNFGCM-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CN=C(N=C2CO1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


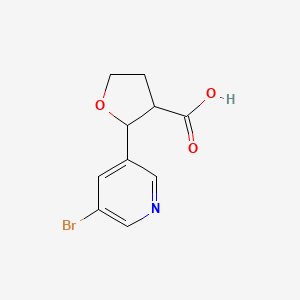

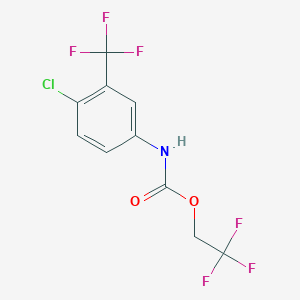
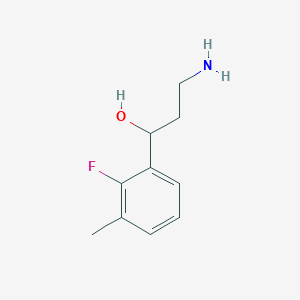

![2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13196471.png)
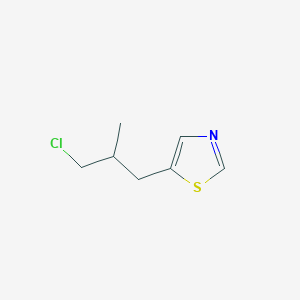
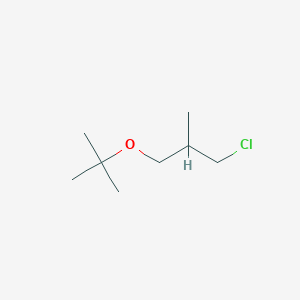
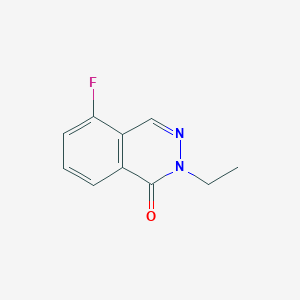
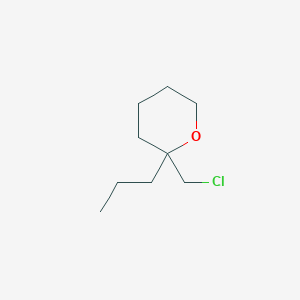

![3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid](/img/structure/B13196510.png)

![4-(1-Ethoxyethenyl)-2-(2-methylpropyl)imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B13196515.png)
